molecular formula C16H23NOS B10929607 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10929607
M. Wt: 277.4 g/mol
InChI Key: YLMYQOXLBCWUBR-UHFFFAOYSA-N
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Description

N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane moiety. This can be achieved through the Diels-Alder reaction of cyclopentadiene with ethylene. The resulting norbornene derivative is then functionalized to introduce the ethyl group at the 2-position.

The thiophene ring is synthesized separately, often starting from 2,5-dimethylthiophene. The carboxamide group is introduced through an amidation reaction, where the thiophene carboxylic acid is reacted with an amine derivative of the bicyclo[2.2.1]heptane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or alkylated derivatives.

Scientific Research Applications

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The bicyclic structure allows for high-affinity binding to certain receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide
  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a bicyclic structure and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C16H23NOS/c1-9-6-15(19-11(9)3)16(18)17-10(2)14-8-12-4-5-13(14)7-12/h6,10,12-14H,4-5,7-8H2,1-3H3,(H,17,18)

InChI Key

YLMYQOXLBCWUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(C)C2CC3CCC2C3)C

Origin of Product

United States

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